2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid
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Overview
Description
2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid is a heterocyclic compound that features a thiazole ring substituted with a morpholine and a phenyl group. This compound is known for its diverse applications in various fields such as chemistry, biology, and medicine due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid typically involves the reaction of 2-aminothiazole derivatives with morpholine and phenyl-substituted acetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the thiazole ring or the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or phenyl ring .
Scientific Research Applications
2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Morpholino-4-methylthiazol-5-yl)acetic acid
- 2-(2-Morpholino-4-ethylthiazol-5-yl)acetic acid
- 2-(2-Morpholino-4-phenylthiazol-5-yl)propanoic acid
Uniqueness
2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid stands out due to its unique combination of the morpholine and phenyl groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C15H16N2O3S |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-(2-morpholin-4-yl-4-phenyl-1,3-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C15H16N2O3S/c18-13(19)10-12-14(11-4-2-1-3-5-11)16-15(21-12)17-6-8-20-9-7-17/h1-5H,6-10H2,(H,18,19) |
InChI Key |
NLOCLMABXCJDFT-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NC(=C(S2)CC(=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
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